molecular formula C12H12F3N5O2S B11804962 Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate

Cat. No.: B11804962
M. Wt: 347.32 g/mol
InChI Key: IGQTYCYMKGZVEX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate is a complex organic compound that features a benzoate ester linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzoate ester is reacted with a triazole derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the benzoate ester.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or benzoate moieties.

Scientific Research Applications

Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 5-amino-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)benzoate: Contains a phenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Ethyl 5-amino-2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

Molecular Formula

C12H12F3N5O2S

Molecular Weight

347.32 g/mol

IUPAC Name

ethyl 5-amino-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]benzoate

InChI

InChI=1S/C12H12F3N5O2S/c1-2-22-9(21)7-5-6(16)3-4-8(7)23-11-19-18-10(20(11)17)12(13,14)15/h3-5H,2,16-17H2,1H3

InChI Key

IGQTYCYMKGZVEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC2=NN=C(N2N)C(F)(F)F

Origin of Product

United States

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